disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid
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Overview
Description
Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid is a compound belonging to the class of phosphonates, which are characterized by the presence of a stable carbon-to-phosphorus (C-P) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid typically involves the reaction of cycloheptylamine with a phosphonic acid derivative. One common method is the reaction of cycloheptylamine with a dialkyl phosphite in the presence of a base, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) oxide .
Industrial Production Methods
Industrial production of phosphonates, including this compound, often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .
Scientific Research Applications
Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates and bisphosphonates, such as:
Hydroxy bisphosphonates: Known for their use in treating bone diseases.
Amino phosphonates: Studied for their enzyme inhibitory properties.
Phosphinates: Used as bioisosteres in drug design.
Uniqueness
Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid is unique due to its specific structure, which includes a cycloheptylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H17NNa2O6P2 |
---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid |
InChI |
InChI=1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI Key |
PCSJAAWOSGCAFV-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC(CC1)NC(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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